molecular formula C24H25N3OS B6479264 2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine CAS No. 1224000-72-9

2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No. B6479264
CAS RN: 1224000-72-9
M. Wt: 403.5 g/mol
InChI Key: FLDUFDFQCHERAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a heterocyclic compound belonging to the class of pyrazolo[1,5-a]pyrazines. It is a yellow-colored solid that is insoluble in water, but soluble in organic solvents. 2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research, and is used in a variety of laboratory experiments.

Mechanism of Action

2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its normal reaction. This mechanism of action is important in the development of new drugs.
Biochemical and Physiological Effects
2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to inhibit the activity of enzymes involved in the metabolism of drugs. It has also been shown to have anti-inflammatory, antioxidant, and anti-tumor activities.

Advantages and Limitations for Lab Experiments

2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine has several advantages for laboratory experiments. It is readily available and can be synthesized in a relatively short amount of time. It is also relatively stable and insoluble in water, making it suitable for use in a variety of laboratory experiments. However, it is also relatively expensive and can be toxic in high concentrations.

Future Directions

2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine has a wide range of potential applications in scientific research. Future research should focus on the development of new derivatives of this compound, as well as on the development of new methods for synthesizing it. Additionally, further research should be conducted to explore the potential applications of this compound in drug discovery, as well as its potential use in other areas of scientific research. Finally, further research should be conducted to explore the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects.

Synthesis Methods

2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine can be synthesized through the reaction of 4-butoxyphenylhydrazine and 3-methylbenzenesulfonyl chloride in the presence of triethylamine. The reaction is carried out in an inert atmosphere at a temperature of 40°C for 2 hours. The product is then purified by column chromatography.

Scientific Research Applications

2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine has been used in a variety of scientific research applications, including the study of enzyme inhibitors, anticancer agents, and drug delivery systems. It has also been used in the synthesis of other compounds, such as 2-aryl-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine derivatives, which have potential applications in drug discovery.

properties

IUPAC Name

2-(4-butoxyphenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS/c1-3-4-14-28-21-10-8-20(9-11-21)22-16-23-24(25-12-13-27(23)26-22)29-17-19-7-5-6-18(2)15-19/h5-13,15-16H,3-4,14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDUFDFQCHERAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-A]pyrazine

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